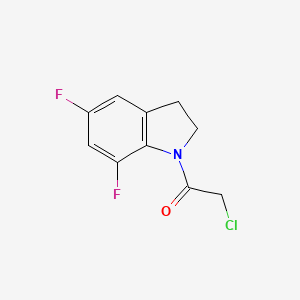
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide is an intriguing compound, capturing attention in various fields of scientific research due to its distinct chemical structure and properties. This compound features a sulfonyl ethyl linker connecting a dimethoxy-substituted isoquinoline moiety to a methoxybenzamide group, resulting in a unique arrangement that invites diverse chemical explorations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide often involves multi-step organic reactions. A typical route starts with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline, achieved through reduction reactions of corresponding isoquinoline derivatives. The sulfonyl ethyl chain is then introduced via sulfonation reactions, followed by nucleophilic substitution to attach the methoxybenzamide group.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions is key. Using flow chemistry techniques can enhance the efficiency and yield of the compound. Catalysts and controlled reaction environments (temperature, pressure) ensure consistent production quality. The purification process usually involves column chromatography and crystallization to achieve the desired purity.
化学反应分析
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: Can convert methoxy groups to hydroxyl groups, altering its biological activity.
Reduction: Leads to the hydrogenation of double bonds within the structure.
Substitution: Halogenation or alkylation reactions are common, modifying the compound’s pharmacological profile.
Common Reagents and Conditions
Oxidation typically involves agents like m-chloroperbenzoic acid, while reduction utilizes hydrogen gas in the presence of palladium on carbon. Substitution reactions employ halides (chlorine, bromine) under Lewis acid catalysis.
Major Products
科学研究应用
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide has found applications across multiple disciplines:
Chemistry: Used as a model compound for studying sulfonyl and methoxy substitution effects on reactivity.
Biology: Investigated for its potential as a pharmacological agent targeting specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique mechanism of action.
Industry: Utilized in the development of novel materials and catalytic processes.
作用机制
The compound's mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The dimethoxy and sulfonyl groups play crucial roles in these interactions, determining the compound’s binding affinity and selectivity.
相似化合物的比较
When compared with other sulfonyl and benzamide derivatives, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide stands out due to its combined structural features. Similar compounds include:
N-(2-ethylsulfonyl)benzamides: Lacking the isoquinoline moiety, they exhibit different pharmacological profiles.
Dimethoxyisoquinoline derivatives: Without the sulfonyl and benzamide groups, their reactivity and application spectrum differ significantly.
The uniqueness of this compound lies in its integrated structure, offering diverse chemical reactivity and broad application potential.
属性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-18-6-4-15(5-7-18)21(24)22-9-11-30(25,26)23-10-8-16-12-19(28-2)20(29-3)13-17(16)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYDCWINSYBHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2943404.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B2943406.png)
![(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2943407.png)
![6-Benzyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943408.png)
![1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2943409.png)
![4-[(4-bromophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one](/img/structure/B2943411.png)




![3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2943418.png)
![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2943419.png)

